molecular formula C10H13BrClN B11789942 (R)-3-(3-Bromophenyl)pyrrolidine hydrochloride

(R)-3-(3-Bromophenyl)pyrrolidine hydrochloride

Cat. No.: B11789942
M. Wt: 262.57 g/mol
InChI Key: ZUDAIKHDAZMDQW-FVGYRXGTSA-N
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Description

®-3-(3-Bromophenyl)pyrrolidine hydrochloride is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by the presence of a bromophenyl group attached to a pyrrolidine ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(3-Bromophenyl)pyrrolidine hydrochloride typically involves the reaction of 3-bromobenzaldehyde with ®-pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of ®-3-(3-Bromophenyl)pyrrolidine hydrochloride may involve continuous flow reactors to enhance efficiency and yield. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

®-3-(3-Bromophenyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidines, which can be further utilized in the synthesis of complex organic molecules and pharmaceuticals.

Scientific Research Applications

®-3-(3-Bromophenyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-3-(3-Bromophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group plays a crucial role in binding to these targets, influencing their activity and leading to the desired biological or chemical effects. The pyrrolidine ring enhances the compound’s stability and reactivity, making it an effective intermediate in various reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-(3-Bromophenyl)pyrrolidine hydrochloride is unique due to its specific chiral configuration and the presence of the bromophenyl group, which imparts distinct reactivity and binding properties. These characteristics make it a valuable compound in the synthesis of chiral pharmaceuticals and other specialized organic molecules.

Properties

Molecular Formula

C10H13BrClN

Molecular Weight

262.57 g/mol

IUPAC Name

(3R)-3-(3-bromophenyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C10H12BrN.ClH/c11-10-3-1-2-8(6-10)9-4-5-12-7-9;/h1-3,6,9,12H,4-5,7H2;1H/t9-;/m0./s1

InChI Key

ZUDAIKHDAZMDQW-FVGYRXGTSA-N

Isomeric SMILES

C1CNC[C@H]1C2=CC(=CC=C2)Br.Cl

Canonical SMILES

C1CNCC1C2=CC(=CC=C2)Br.Cl

Origin of Product

United States

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